5-bromo-N-(2,6-dimethylphenyl)nicotinamide
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Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, such as 5-Bromo-N-(2,6-dimethylphenyl)nicotinamide, typically involves several steps starting from nicotinic acid or its derivatives. For instance, a study on the synthesis of related compounds highlighted the initial chlorination of nicotinic acid to form nicotinate, followed by a reaction with ammonium aqueous to produce nicotinamide derivatives, and finally the introduction of bromo groups through halogenation reactions (Chen Qi-fan, 2010). These methods can be adapted to synthesize this compound by incorporating the appropriate dimethylphenyl groups at the desired stages of the synthesis.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including this compound, can be elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography, in particular, provides detailed information about the arrangement of atoms within a molecule and their spatial relationships. For related compounds, crystallographic studies have revealed how substituents like bromo and dimethylphenyl groups influence the overall molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π interactions, which can significantly affect the compound's physical and chemical properties (Keshab M. Bairagi et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-4-3-5-10(2)13(9)17-14(18)11-6-12(15)8-16-7-11/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDYRYUWVBWEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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